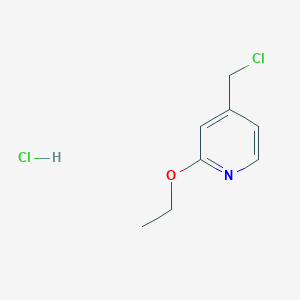

4-(Chloromethyl)-2-ethoxypyridine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Chloromethyl)-2-ethoxypyridine hydrochloride, also known as 4-Picolyl chloride hydrochloride, is a chemical compound with the empirical formula C6H6ClN·HCl and a molecular weight of 164.03 . It is often used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in the separation and purification of the peptide .

Synthesis Analysis

The synthesis of 4-(Chloromethyl)pyridine hydrochloride involves several steps . The process starts with 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate . The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate under acidic conditions . This is followed by the reduction of the methyl pyridine-4-carboxylate to 4-pyridinemethanol . Finally, the 4-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 4-(chloromethyl)pyridine hydrochloride .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring with a chloromethyl group attached to the 4-position . The hydrochloride indicates the presence of an additional hydrogen chloride molecule .Physical and Chemical Properties Analysis

This compound is a solid substance under normal conditions . It has a molecular weight of 164.03 and is hygroscopic . The melting point is reported to be between 166-173 °C .Wissenschaftliche Forschungsanwendungen

Cyclometalated Complexes Synthesis The synthesis of cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines uses similar chemical precursors to 4-(chloromethyl)-2-ethoxypyridine hydrochloride. These complexes exhibit significant photophysical properties and redox behavior, which are essential for applications in light-emitting devices and as photocatalysts in organic synthesis (Neve et al., 1999).

Reactivity and Synthesis of Pyridine Derivatives A study on the reactivity and synthesis of 5-chloro-2,4-dihydroxypyridine, which shares a related chemical structure with this compound, provides insights into the synthesis of pyridine derivatives. These derivatives are crucial for developing pharmaceuticals and agrochemicals (Kolder & Hertog, 2010).

Anticancer Agents Development In the context of anticancer research, derivatives of pyridine, similar to this compound, have been synthesized and evaluated for their potential as anticancer agents. This research demonstrates the compound's utility in developing therapeutic agents targeting cancer cells (Temple et al., 1983).

Selective Solvent Extraction The compound's analogs have been applied in the selective solvent extraction of metals, such as palladium(II), rhodium(III), and platinum(IV), from hydrochloric acid solutions. This application is crucial for the purification and recycling of precious metals from industrial waste (Baba & Fukumoto, 1992).

Synthesis Improvement Improvements in the synthesis of related pyridine derivatives, like 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, indicate the continuous development of methodologies enhancing the efficiency and selectivity of chemical synthesis processes. Such improvements are beneficial for the large-scale production of fine chemicals (Liang, 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-ethoxypyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-5-7(6-9)3-4-10-8;/h3-5H,2,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZHDNKJBISDSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2890611.png)

![N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2890612.png)

![N-(4-acetamidophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2890616.png)

![4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B2890619.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2890622.png)